molecular formula C10H13NO B1302007 2-(Pyrrolidin-1-yl)phenol CAS No. 4787-77-3

2-(Pyrrolidin-1-yl)phenol

Cat. No. B1302007
CAS RN: 4787-77-3
M. Wt: 163.22 g/mol
InChI Key: ZGSBDRFDXWRZAE-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)phenol is a chemical compound that belongs to the class of alkylaminophenols, which are known for their potential biological activity. The compound has been synthesized experimentally and has shown a high antioxidant value, suggesting its potential as a biologically active drug .

Synthesis Analysis

The synthesis of related compounds to 2-(Pyrrolidin-1-yl)phenol has been reported in various studies. For instance, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol was achieved through the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol . Another related compound, 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, was synthesized with different substituents, displaying intense fluorescence when excited with UV light . Additionally, oligo-2-[(pyridine-2-yl-methylene)amino]phenol was synthesized by oxidative polycondensation in an aqueous alkaline medium using air as an oxidant .

Molecular Structure Analysis

The molecular structure and tautomeric properties of 2-(3-pyridylmethyliminomethyl)phenol, a compound structurally similar to 2-(Pyrrolidin-1-yl)phenol, were determined by X-ray crystallography, NMR, UV, and IR spectroscopy . The crystal structure of Zn(II) and Cd(II) coordination compounds containing a related Schiff-base ligand was investigated using structural analyses and theoretical calculations .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-(Pyrrolidin-1-yl)phenol has been explored in various studies. For example, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides underwent ring opening in the presence of trifluoroacetic acid, leading to the formation of new substituted dibenzoxanthenes . The Schiff base derived from salicylaldehyde and aminopyridines showed tautomeric interconversion into the ketoamine in polar solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various techniques. The electroactive phenol-based polymer synthesized from 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol was characterized by TG–DTA, DSC, GPC, and solubility tests . The oligomer derived from 2-[(pyridine-2-yl-methylene)amino]phenol was analyzed using 1H NMR, FT-IR, UV-Vis, SEC, and elemental analysis, showing stability against thermooxidative decomposition . The antimicrobial properties of oligomer and monomer/oligomer–metal complexes of 2-[(pyridine-3-yl-methylene)amino]phenol were also examined .

Scientific Research Applications

Antitumor Activity

2-(Pyrrolidin-1-yl)phenol derivatives have shown potential as antitumor compounds. A study synthesized a series of new 2-(2-aminopyrimidin-4-yl)phenol derivatives, which, when substituted with pyrrolidine-3,4-diol, exhibited potent inhibitory activity against CDK1 and CDK2, key enzymes in cell division and cancer progression (Lee, Kim, & Jeong, 2011).

Synthesis of Complex Organic Compounds

2-(Pyrrolidin-1-yl)phenol derivatives have been used in synthesizing various complex organic compounds. For instance, they have been involved in the formation of dibenzoxanthenes, diarylmethanes, and calixarenes, showcasing their utility in complex chemical synthesis (Gazizov et al., 2015).

Molecular and Structural Analysis

The molecule 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, a variant of 2-(Pyrrolidin-1-yl)phenol, has been synthesized and studied for its molecular and structural properties. Extensive spectroscopic (FTIR, UV, NMR) studies and quantum chemical calculations have been performed, enhancing the understanding of its structural properties and potential applications (Ulaş, 2021).

Luminescent and Magnetic Properties

Compounds based on 2-(Pyrrolidin-1-yl)phenol derivatives have been studied for their luminescent and magnetic properties. These studies are significant for the development of new materials with potential applications in fields like material science and electronics (Gao et al., 2014).

Catalytic Applications

2-(Pyrrolidin-1-yl)phenol derivatives have been used as ligands in catalytic processes. For example, they have been involved in copper-catalyzed cross-coupling reactions, facilitating the formation of vinyl C-N and C-O bonds and highlighting their role in catalysis (Kabir et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for 2-(Pyrrolidin-1-yl)phenol are not detailed in the retrieved papers, the study of pyrrolidine and its derivatives continues to be a significant area of research in drug discovery . The versatility of the pyrrolidine scaffold makes it a promising candidate for the development of novel biologically active compounds .

properties

IUPAC Name

2-pyrrolidin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSBDRFDXWRZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370535
Record name 2-(Pyrrolidin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)phenol

CAS RN

4787-77-3
Record name 2-(Pyrrolidin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4787-77-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KC Nicolaou, ST Harrison, JS Chen - Synthesis, 2009 - thieme-connect.com
Abyssomicin C is a recently discovered antibiotic with promising antibacterial activity, high structural complexity, and a novel mechanism of action. We give an account of our …
Number of citations: 21 www.thieme-connect.com
KC Nicolaou, ST Harrison - Journal of the American Chemical …, 2007 - ACS Publications
In this article, the total syntheses of the antibiotic abyssomicin C (1) and its biologically inactive sibling abyssomicin D (3) are described. A number of unforseen roadblocks in our …
Number of citations: 122 pubs.acs.org
P Bottino, P Dunkel, M Schlich… - Journal of Physical …, 2012 - Wiley Online Library
Thermal isomerization of aminomethyl‐ or oxygen‐bridged biphenyl systems possessing dicyanovinyl and sec‐amino groups in ortho‐ and ortho′‐positions was investigated. Both …
Number of citations: 13 onlinelibrary.wiley.com
S Yu, H Wang, JE Sledziewski, VN Madhira… - Molecules, 2014 - mdpi.com
New well-defined, paramagnetic nickel complexes have been prepared and characterized by X-ray crystallography. The complexes were found to be active for the cross-coupling of …
Number of citations: 3 www.mdpi.com
S Kinast - 2008 - bibliographie.uni-tuebingen.de
… Ausgehend von Weinrebamid (54) wird der durch (R)–CBS und Catecholboran enantiomerenrein hergestellte Alkohol (55) mit MeMgBr sowie 2-Pyrrolidin-1-yl-phenol kompelexiert und …
Number of citations: 4 bibliographie.uni-tuebingen.de

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